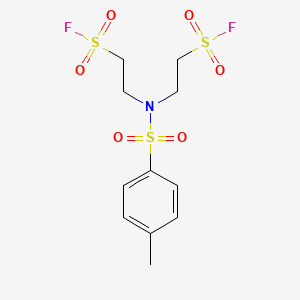
2-((2-Fluorosulfonyl-ethyl)-(toluene-4-sulfonyl)-amino)-ethanesulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-Fluorosulfonyl-ethyl)-(toluene-4-sulfonyl)-amino)-ethanesulfonyl fluoride is a complex organic compound that belongs to the class of sulfonyl fluorides. These compounds are known for their unique reactivity and stability, making them valuable in various chemical and biological applications. The presence of multiple sulfonyl fluoride groups in this compound suggests its potential utility in click chemistry and other synthetic methodologies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Fluorosulfonyl-ethyl)-(toluene-4-sulfonyl)-amino)-ethanesulfonyl fluoride typically involves multiple steps, starting from readily available precursors. One common approach is the reaction of toluene-4-sulfonyl chloride with 2-aminoethanesulfonyl fluoride in the presence of a base, followed by the introduction of the fluorosulfonyl group through a nucleophilic substitution reaction. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-((2-Fluorosulfonyl-ethyl)-(toluene-4-sulfonyl)-amino)-ethanesulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride groups can be replaced by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Hydrolysis: The sulfonyl fluoride groups can be hydrolyzed to form sulfonic acids.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and nucleophiles (e.g., amines, alcohols). Reaction conditions often involve controlled temperatures and the use of solvents like water, ethanol, or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide, while hydrolysis can produce sulfonic acids.
Scientific Research Applications
2-((2-Fluorosulfonyl-ethyl)-(toluene-4-sulfonyl)-amino)-ethanesulfonyl fluoride has several scientific research applications:
Chemistry: Used in click chemistry for the synthesis of complex molecules.
Biology: Employed in the modification of biomolecules and the study of enzyme mechanisms.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((2-Fluorosulfonyl-ethyl)-(toluene-4-sulfonyl)-amino)-ethanesulfonyl fluoride involves its reactivity with nucleophiles. The sulfonyl fluoride groups act as electrophilic centers, facilitating the formation of covalent bonds with nucleophilic species. This reactivity is harnessed in various chemical and biological processes, including enzyme inhibition and protein modification.
Comparison with Similar Compounds
Similar Compounds
Ethenesulfonyl Fluoride: A simpler sulfonyl fluoride used in similar applications.
Methanesulfonyl Fluoride: Another sulfonyl fluoride with distinct reactivity.
Toluene-4-sulfonyl Fluoride: Shares structural similarities but lacks the additional fluorosulfonyl groups.
Uniqueness
2-((2-Fluorosulfonyl-ethyl)-(toluene-4-sulfonyl)-amino)-ethanesulfonyl fluoride is unique due to the presence of multiple sulfonyl fluoride groups, enhancing its reactivity and versatility in various applications. This compound’s structure allows for more complex interactions and modifications compared to simpler sulfonyl fluorides.
Biological Activity
2-((2-Fluorosulfonyl-ethyl)-(toluene-4-sulfonyl)-amino)-ethanesulfonyl fluoride is a sulfonamide derivative with potential applications in medicinal chemistry due to its unique structural features, including the fluorosulfonyl and sulfonamide functional groups. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and implications for drug development.
Sulfonamides are known to act primarily as inhibitors of bacterial dihydropteroate synthase (DHPS), which is crucial in folate biosynthesis. The fluorosulfonyl group may also impart unique reactivity, allowing for interactions with various biological macromolecules.
Inhibition Studies
Research indicates that compounds containing sulfonyl fluoride groups exhibit significant inhibitory activity against several enzymes involved in metabolic pathways. For instance, studies have shown that sulfonyl fluorides can covalently modify serine residues in active sites of enzymes, thereby inhibiting their function .
Antimicrobial Activity
A study evaluating the antimicrobial properties of sulfonamide derivatives demonstrated that this compound exhibited potent activity against Gram-positive bacteria, including Staphylococcus aureus. The mechanism was attributed to its ability to inhibit DHPS effectively .
Enzyme Interaction
In vitro assays showed that this compound can inhibit toluene dioxygenase from Pseudomonas putida, an enzyme involved in aromatic compound degradation. The inhibition was dose-dependent, with significant effects observed at micromolar concentrations. This suggests potential applications in bioremediation processes where control over microbial metabolism is required .
Research Findings
Properties
Molecular Formula |
C11H15F2NO6S3 |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
2-[2-fluorosulfonylethyl-(4-methylphenyl)sulfonylamino]ethanesulfonyl fluoride |
InChI |
InChI=1S/C11H15F2NO6S3/c1-10-2-4-11(5-3-10)23(19,20)14(6-8-21(12,15)16)7-9-22(13,17)18/h2-5H,6-9H2,1H3 |
InChI Key |
UJHKJTBZDLDNIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CCS(=O)(=O)F)CCS(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















